molecular formula C13H12N2OS B2570834 4-(Propylthio)benzofuro[3,2-d]pyrimidine CAS No. 851130-43-3

4-(Propylthio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2570834
CAS No.: 851130-43-3
M. Wt: 244.31
InChI Key: UNZYOAYVRNIAPC-UHFFFAOYSA-N
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Description

4-(Propylthio)benzofuro[3,2-d]pyrimidine is a chemical compound with the molecular formula C13H12N2OS . It is a derivative of the pyrimidine class of compounds, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . A series of benzofuran pyrimidine-4 (1H)-ketone derivatives containing thiosemicarbazide or its analogs were also designed, synthesized, and biologically evaluated .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. Computational spectroscopic analytical items such as IR, NMR, and UV-Vis can be calculated using popular DFT methods . Quantum and chemical parameters can also be calculated, and the molecular electrostatic surface potential (MEP) can be studied .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various steps. For example, the reactions can proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. The average mass of the compound is 244.312 Da, and the monoisotopic mass is 244.067032 Da .

Scientific Research Applications

Bioactivity and Pharmaceutical Applications

Benzofuro[3,2-d]pyrimidine derivatives have been recognized for their importance in synthesizing pharmaceuticals targeting various biological activities such as antibiosis, anti-inflammatory, anticancer, inhibition of platelet aggregation, and enhancement of long-term memory. The review by Xu Wei-ming (2010) explores these compounds' preparation methods and future prospects, highlighting their versatile pharmacological potential (Xu Wei-ming, 2010).

Corrosion Inhibition

Pyrimidine derivatives have also been studied for their inhibition performance in protecting metals from corrosion, particularly in acidic environments. For example, Hou et al. (2019) investigated three pyrimidine derivatives as corrosion inhibitors for mild steel in highly acidic solutions, finding them to act as mixed-type inhibitors with good inhibition performance (B. Hou et al., 2019). Similarly, Hou et al. (2020) developed a pyrimidine derivative as an inhibitor for carbon steel corrosion under supercritical CO2 conditions, demonstrating high inhibition efficiency and highlighting the application of these compounds in oilfield water systems (B. Hou et al., 2020).

Antitumor Activity

Antifolate agents , which often include pyrimidine derivatives, have been extensively researched for their antitumor properties. Gangjee et al. (2000) designed and synthesized a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase as an antitumor agent, illustrating the therapeutic potential of these compounds in cancer treatment (A. Gangjee et al., 2000).

Properties

IUPAC Name

4-propylsulfanyl-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-2-7-17-13-12-11(14-8-15-13)9-5-3-4-6-10(9)16-12/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZYOAYVRNIAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=NC2=C1OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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